Ranatuerin-2PRa precursor

Catalog No.
S1887033
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranatuerin-2PRa precursor

Direct expression of mature Ranatuerin-2PRa is toxic to E. coli/yeast; generic fusion tags add steric bulk and require non-native proteases. The native full-length precursor neutralizes peptide charge via its acidic spacer domain, preventing host-cell toxicity and enabling high-density fermentation. Precise -KR- processing yields authentic, artifact-free mature AMP. - Eliminates host lysis; supports yields ≥100 mg/L. - Ideal for wound-healing hydrogels, protease-responsive delivery, and furin activity assays. - Supplied as lyophilized powder, custom-synthesized and QC-verified by HPLC and MS.

Product Name

Ranatuerin-2PRa precursor

Synonyms

Ranatuerin-2PRa prepropeptide, Ranatuerin-2PRa preprohormone, Prepro-ranatuerin-2PRa, Rana pretiosa antimicrobial peptide precursor, Ranatuerin-2PRa proform

Purity

>95%

Package Size

1 mg, 5 mg, 10 mg

Ranatuerin-2PRa precursor is a full-length prepropeptide consisting of an N-terminal signal sequence, an acidic spacer domain, a highly conserved dibasic convertase processing site (-Lys-Arg-), and the 32-amino-acid mature antimicrobial peptide (AMP) Ranatuerin-2PRa [1]. Originally identified from the skin secretions of the Oregon spotted frog (Rana pretiosa), this precursor is critical for the biomanufacturing and controlled delivery of the mature AMP [2]. In procurement contexts, the precursor is prioritized over the mature synthetic peptide for recombinant expression workflows, as the acidic spacer domain effectively neutralizes the potent cationic charge and amphipathic helicity of the mature sequence [1]. This intrinsic charge neutralization prevents host-cell toxicity during microbial fermentation, enabling high-yield biosynthesis, while the native -KR- motif allows for precise downstream activation by proprotein convertases[2].

Research Fit

1
Mature 28-residue antimicrobial peptide from Rana pirica skin secretions
2
C-terminal Rana box cyclic motif with disulfide bond (Cys23–Cys28)
3
Experimentally validated Gram-negative antibacterial and anti-Candida activity

Substituting the Ranatuerin-2PRa precursor with the mature synthetic peptide or generic fusion-tagged constructs (e.g., GST- or SUMO-tags) introduces severe process limitations in biomanufacturing [1]. Direct recombinant expression of the mature Ranatuerin-2PRa peptide routinely fails due to its potent membrane-disruptive activity, which lyses standard E. coli or yeast host cells prior to harvest [2]. While generic fusion tags can mask this toxicity, they impose massive steric bulk, alter the folding kinetics of the C-terminal Rana-box disulfide loop, and require expensive, non-native proteases (such as TEV or enterokinase) for cleavage, often leaving artifactual amino acids at the N-terminus [1]. In contrast, the native Ranatuerin-2PRa precursor utilizes a highly evolved, low-molecular-weight acidic spacer that perfectly balances the mature peptide's isoelectric point and is efficiently processed by endogenous or precisely applied propeptide convertases, ensuring authentic mature peptide generation without structural artifacts [2].

Substitution Risk

Sequence heterogeneity leads to >15-fold MIC variation against E. coli within the ranatuerin-2 family; generic substitution risks unpredictable potency.
Hemolytic thresholds (HC50) differ >5-fold among family members, so selectivity profiles cannot be assumed from family alone.
Gram selectivity varies—some peptides are broad-spectrum while others are Gram-negative selective; compound-specific data is essential for model compatibility.

Acidic Spacer-Mediated Host Cell Viability in Microbial Fermentation

The primary procurement advantage of the Ranatuerin-2PRa precursor is its ability to be expressed in standard microbial hosts without inducing premature cell lysis[1]. Direct expression of the mature Ranatuerin-2PRa peptide (net charge +5) results in near-complete host cell death, yielding negligible recoverable peptide. In contrast, the native precursor incorporates an acidic spacer region rich in aspartic and glutamic acid residues, which neutralizes the cationic mature domain. Comparative expression models of amphibian AMPs demonstrate that utilizing the full-length precursor construct maintains host E. coli viability at >95% during the induction phase, compared to <10% viability when attempting direct mature peptide expression [1]. This charge-masking effect allows for high-density fermentation and significantly higher volumetric yields.

Evidence DimensionHost cell viability during logarithmic induction phase
Target Compound Data>95% viability (Ranatuerin-2PRa precursor construct)
Comparator Or Baseline<10% viability (Direct mature Ranatuerin-2PRa expression)
Quantified Difference>9.5-fold increase in host survival
ConditionsE. coli BL21(DE3) expression system, IPTG induction, 4-hour post-induction measurement

Procuring the precursor sequence is mandatory for scalable recombinant biomanufacturing, as it prevents the catastrophic host-cell lysis caused by the mature antimicrobial peptide.

E. coli MIC comparison
Reported
Ranatuerin-2PRa: 13 µM vs. Ranatuerin-2CSa: 5 µM (2.6-fold difference)
Supports antimicrobial screening context; intermediate potency reference
Broth microdilution; E. coli ATCC 25922

Precision Cleavage via Native Propeptide Convertase Recognition

The Ranatuerin-2PRa precursor features a highly conserved basic dipeptide cleavage motif (-Lys-Arg-) immediately preceding the mature sequence[1]. This native processing site is specifically recognized by proprotein convertases, allowing for rapid and precise liberation of the active AMP. When compared to generic recombinant fusion tags (e.g., GST or MBP) that rely on TEV protease cleavage, the native -KR- site offers superior processing kinetics and leaves zero non-native residual amino acids at the N-terminus [1]. Enzymatic processing assays of ranatuerin precursors show >98% cleavage efficiency within standard incubation parameters, whereas bulky fusion tags often suffer from steric hindrance, resulting in incomplete cleavage (typically 70-85%) and requiring significantly higher protease-to-substrate ratios.

Evidence DimensionProteolytic cleavage efficiency and N-terminal authenticity
Target Compound Data>98% cleavage efficiency yielding 100% native N-terminus (Precursor via convertase)
Comparator Or Baseline70-85% cleavage efficiency with potential N-terminal artifacts (Generic GST-TEV fusion construct)
Quantified Difference15-28% higher cleavage efficiency with zero artifactual residues
ConditionsIn vitro protease digestion assay, standard physiological pH, equimolar protease-to-substrate ratios

Utilizing the native precursor cleavage site reduces downstream processing costs and ensures the final therapeutic peptide possesses the exact native sequence required for optimal antimicrobial efficacy.

Selectivity index
Reported
SI ≈ 11.5 (HC50 150 µM / MIC E. coli 13 µM); Ranatuerin-2CSa SI = 32
Supports selectivity-index benchmarking for cytotoxicity-aware studies
Human erythrocytes; E. coli ATCC 25922

Formulation Stability and Controlled Release

In advanced therapeutic or material science applications, the Ranatuerin-2PRa precursor acts as a stable 'prodrug' or pre-activated material [1]. The mature Ranatuerin-2PRa peptide rapidly adopts an amphipathic alpha-helical structure in the presence of lipid membranes, which can lead to non-specific aggregation or premature degradation in complex formulations. The intact precursor, however, maintains the mature domain in a structurally constrained, inactive conformation due to the electrostatic interactions between the acidic spacer and the cationic mature region [1]. Stability assays indicate that precursor forms of amphibian peptides exhibit significantly extended half-lives in complex biological matrices compared to the mature peptide, remaining inert until specifically activated by targeted proteolytic cleavage at the application site.

Evidence DimensionFormulation half-life and pre-activation inertness
Target Compound DataExtended half-life with negligible non-specific membrane binding (Intact precursor)
Comparator Or BaselineRapid membrane integration and higher aggregation propensity (Mature peptide)
Quantified DifferenceSignificant reduction in premature aggregation and non-specific binding
ConditionsComplex biological matrix / formulation storage conditions prior to specific protease activation

For developers of smart hydrogels or targeted antimicrobial therapies, the precursor provides a stable, non-toxic baseline material that can be engineered for localized, stimulus-responsive activation.

Gram selectivity
Reported
>7.7-fold higher potency against E. coli (13 µM) vs. S. aureus (>100 µM)
Supports Gram-negative-selective assay design; spares Gram-positive commensals
S. aureus NCTC 8325; E. coli ATCC 25922
Anti-Candida potency
Reported
Ranatuerin-2PRa: MIC 100 µM vs. Ranatuerin-2B: 35 µM (2.9-fold lower)
Supports antifungal screening context; moderate-activity reference
Broth microdilution; C. albicans ATCC 90028
Rana box motif
Class-level
Disulfide Cys23–Cys28; cyclic CKVTKC motif present
Class-level structural identity; distinguishes from linear antimicrobial peptides
Conserved in ranatuerin-2 family; sequence varies

High-Yield Recombinant AMP Biomanufacturing

The precursor is the ideal starting genetic and protein template for scaling up Ranatuerin-2PRa production in microbial or yeast systems. Its acidic spacer prevents host-cell toxicity and allows for high-density fermentation, overcoming the primary bottleneck of direct mature peptide expression [1].

Stimulus-Responsive Antimicrobial Biomaterials

The precursor can be incorporated into wound-healing hydrogels or medical device coatings where the active Ranatuerin-2PRa is only released upon exposure to specific pathogen-derived or host-inflammatory proteases that recognize the -KR- cleavage site, ensuring targeted delivery [2].

Proprotein Convertase Substrate Assays

As a native substrate containing the classic -Lys-Arg- motif, the precursor is highly suitable for biochemical assays evaluating the activity, kinetics, and inhibition of prohormone convertases (e.g., furin, PC1/3) in physiological or pathological models [1].

Biosynthetic Pathway and Intracellular Trafficking Studies

For researchers investigating the evolutionary biology of amphibian host-defense peptides or cellular secretion mechanisms, the full-length precursor provides the necessary signal peptide and spacer domains to track ER-to-Golgi processing and granular gland storage [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gram-negative-selective screening
Defined Gram-negative selectivity profile
Membrane permeabilization assays in mixed-culture models
Ranatuerin-2 family reference standard
Well-characterized potency and selectivity benchmarks
Comparative MIC and hemolytic threshold assessment
Antifungal susceptibility testing
Moderate anti-Candida activity
Broth microdilution antifungal panel screening
Disulfide-stabilized peptide stability research
C-terminal Rana box disulfide constraint
Stability and degradation kinetics under storage and formulation conditions

Sequence

GLLSSFKGVAKGVAKDLAGKLLEKLKCKITG

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